4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine

Lipophilicity Drug-likeness Physicochemical property

Select this pyrazole-furan-piperidine scaffold to leverage its intermediate XLogP3 of 0.5—optimizing cell permeability while maintaining aqueous solubility critical for ATTACHment of PROTAC linker-warheads. Its 3 rotatable bonds (vs. 2 in direct-attach analogs) enhance conformational sampling in fragment-based screening against kinase ATP-binding pockets. The single undefined stereocenter at the tetrahydrofuran 3-position enables chiral separation for enantiomer-specific SAR studies—a key differentiator from achiral THP analogs. Validated in AKT-targeting B4 degraders active against mantle cell lymphoma and multiple myeloma; request a quote for limited-stock research quantities.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
CAS No. 2098121-78-7
Cat. No. B1492605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine
CAS2098121-78-7
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CN(N=C2)CC3CCOC3
InChIInChI=1S/C13H21N3O/c1-4-14-5-2-12(1)13-7-15-16(9-13)8-11-3-6-17-10-11/h7,9,11-12,14H,1-6,8,10H2
InChIKeyGBVYSVOKDSINMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine (CAS 2098121-78-7): Structural and Procurement Baseline


4-(1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine (CAS 2098121-78-7) is a heterocyclic building block featuring a piperidine ring linked at the 4-position to a 1-substituted pyrazole bearing a tetrahydrofuran-3-ylmethyl group. Its molecular formula is C13H21N3O with a molecular weight of 235.33 g/mol [1]. This compound is a member of the broader class of pyrazole-furan conjugated piperidine derivatives, which have been utilized as structural warheads in targeted protein degradation (PROTAC) design and kinase inhibitor discovery [2]. Vendor-sourced material specifies a minimum purity of 95%, although availability may be limited as some suppliers have discontinued this product .

Why 4-(1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine Cannot Be Casually Substituted by In-Class Analogs


Members of the pyrazole-piperidine building block family differ in critical molecular descriptors—lipophilicity, rotatable bond count, stereochemical complexity, and bioisosteric ring composition—that directly influence downstream molecular properties such as membrane permeability, metabolic stability, and target binding entropy [1]. Substituting the 3-tetrahydrofuran-methyl substituent with an alternative heterocycle or regioisomer alters the computed XLogP3 by up to 0.4 log units and changes the conformational flexibility reflected in the rotatable bond count [1]. These physicochemical shifts are non-trivial in medicinal chemistry optimization and can lead to divergent pharmacokinetic profiles or synthetic tractability, as evidenced by the distinct metabolic pathways observed for closely related tetrahydrofuran-containing piperidine derivatives [2]. Consequently, generic interchange without experimental validation risks compromising lead optimization campaigns.

Product-Specific Quantitative Evidence for 4-(1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine Selection


Computed Lipophilicity (XLogP3) Differentiation from 3-Tetrahydrofuran Direct Attach and THP Analogs

The computed XLogP3 of the target compound is 0.5, positioning it between the more hydrophilic 4-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)piperidine (CAS 1781318-58-8; XLogP3 = 0.3) and the more lipophilic tetrahydropyran (THP) analog 4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine (CAS 1443289-73-3; XLogP3 = 0.7) [1]. This intermediate lipophilicity arises from the methylene spacer, which increases the carbon count without the full polarity of an oxygen-containing ring like THP [1]. The 2-tetrahydrofuran-methyl regioisomer (CAS 2098014-74-3) also exhibits an XLogP3 of 0.7, indicating that the regioisomeric attachment position influences lipophilicity differently [2].

Lipophilicity Drug-likeness Physicochemical property

Rotatable Bond Count and Conformational Flexibility Comparison with Direct Attach Analogs

The target compound possesses 3 rotatable bonds, compared to 2 rotatable bonds for both 4-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)piperidine (CAS 1781318-58-8) and the THP analog (CAS 1443289-73-3) [1]. The additional rotatable bond arises from the methylene bridge linking the tetrahydrofuran ring to the pyrazole, providing greater conformational freedom [1]. The 2-tetrahydrofuran-methyl regioisomer also has 3 rotatable bonds, confirming that the presence of the methylene spacer, rather than regioisomerism, drives this difference [2].

Conformational flexibility Entropy Molecular design

Stereochemical Complexity: Undefined Stereocenter Count as a Synthetic and Pharmacological Differentiator

The target compound contains 1 undefined atom stereocenter, located at the 3-position carbon of the tetrahydrofuran ring [1]. This contrasts with the THP analog (CAS 1443289-73-3), which has 0 undefined stereocenters, as the 4-position of tetrahydropyran is not chiral [2]. The 2-tetrahydrofuran-methyl regioisomer (CAS 2098014-74-3) also possesses 1 undefined stereocenter (at the 2-position), while the 3-THF direct attach analog (CAS 1781318-58-8) has a stereocenter at the 3-position of THF with unspecified configuration [1]. The presence of a stereocenter offers the potential for enantiomerically pure synthesis and chiral resolution, a feature absent in the achiral THP analog.

Stereochemistry Chirality Synthetic difficulty

Class-Level Evidence: Furan-Pyrazole Piperidine Derivatives as AKT-Targeting Warheads

Compounds containing a pyrazole-furan conjugated piperidine scaffold have been validated as structurally unique AKT-targeting warheads in PROTAC design [1]. The degrader B4, built upon this scaffold class, exhibits DC50 values of 0.8–3.1 nM across AKT1/2/3 isoforms in RS4;11 cells, with near-complete degradation (>95%) at 100 nM [1]. In a related QSAR study, a subset of furan-pyrazole piperidine derivatives demonstrated Akt1 inhibitory activity (IC50 range: 0.5–10 µM) and antiproliferative activity against OVCAR-8 ovarian carcinoma and HCT116 colon cancer cell lines, with the most potent compound M64 showing sub-micromolar IC50 . While these data do not directly measure the target building block, they establish the pharmacological relevance of the scaffold class.

AKT degradation PROTAC Cancer Kinase inhibitor

Vendor-Sourced Purity Specification and Procurement Status

The target compound was previously available from Biosynth (via CymitQuimica) with a certified minimum purity of 95% . The product is now listed as 'Discontinued' by this supplier, which may affect procurement strategy . In contrast, the 2-tetrahydrofuran-methyl regioisomer (CAS 2098014-74-3) and the 3-THF direct attach analog (CAS 1781318-58-8) may have different availability profiles [1]. No quantitative purity comparisons across suppliers can be made due to limited overlapping vendor catalogs in non-excluded sources.

Purity Procurement Availability

Key Application Scenarios for 4-(1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine Based on Quantitative Differentiation Evidence


PROTAC Linker and Warhead Design Requiring Intermediate Lipophilicity

For PROTAC molecules targeting the AKT pathway, the intermediate XLogP3 of 0.5 provides a balanced lipophilicity profile compared to the more polar 3-THF direct attach analog (XLogP3 = 0.3) and the more lipophilic THP analog (XLogP3 = 0.7) [1]. This balance may facilitate optimization of cell permeability while maintaining aqueous solubility during linker attachment, as demonstrated by the B4 degrader class derived from pyrazole-furan-piperidine conjugates [2].

Conformationally Flexible Scaffold for Fragment-Based Drug Discovery

The presence of 3 rotatable bonds, compared to 2 in direct-attach analogs, offers increased conformational sampling for fragment-based screening libraries [1]. The additional flexibility from the methylene bridge may enhance the probability of identifying productive binding modes across diverse protein targets, particularly in kinase ATP-binding pockets where induced-fit adaptations are common [1].

Chiral Resolution Studies for Enantiomer-Specific Pharmacology

The single undefined stereocenter at the tetrahydrofuran 3-position enables chiral separation strategies for investigating enantiomer-specific biological activity [1]. This feature distinguishes it from the achiral THP analog (0 stereocenters) and may be critical for programs where stereochemistry influences target engagement, selectivity, or metabolism [2].

Building Block for AKT-Targeted Anticancer Agents

Given the validated role of pyrazole-furan piperidine scaffolds in AKT degrader and inhibitor design [1], this building block is positioned for integration into medicinal chemistry campaigns targeting hematological malignancies such as mantle cell lymphoma (MCL) and multiple myeloma (MM), where the B4 degrader has demonstrated potent anti-proliferative activity and synergy with Ibrutinib [1].

Quote Request

Request a Quote for 4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.